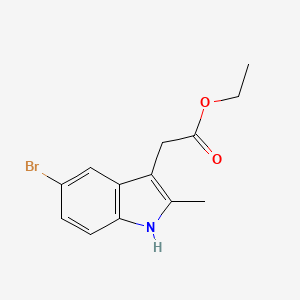

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAIWTYKMSIQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444848 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72016-68-3 | |

| Record name | 1H-Indole-3-acetic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Indole Derivatives

The bromination at the 5-position of the indole ring is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or substitution at undesired positions. The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or acetonitrile at low to moderate temperatures.

Esterification to Form Ethyl Acetate Moiety

The ethyl 2-indolylacetate structure is introduced via esterification, often by reacting the corresponding indole-3-acetic acid or its derivatives with ethanol under acidic or catalytic conditions. Alternatively, alkylation of the indole-3-acetate anion with ethyl halides can be employed.

Use of Reducing Agents and Solvents

According to patent literature, the preparation of related brominated indole intermediates involves the use of reducing agents such as lithium aluminum hydride (LAH), sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), lithium tri-tert-butoxyaluminum hydride (TBLAH), or diisobutylaluminium hydride (DIBALH) in aprotic solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or 2-methyl tetrahydrofuran. These reducing agents facilitate selective reductions required in the synthetic pathway prior to esterification steps.

Reaction Conditions and Purification

Typical reaction conditions include:

- Heating to reflux for extended periods (e.g., up to 39 hours in some cases) to ensure complete reaction.

- Use of aprotic solvents to maintain reaction selectivity.

- Quenching the reaction with water followed by extraction with ethyl acetate.

- Purification of crude products by silica gel chromatography using solvent mixtures such as dichloromethane, ethanol, and aqueous ammonia or hexane/ethyl acetate mixtures.

These steps ensure the isolation of the desired compound with high purity and yield.

Detailed Experimental Procedure Example

A representative synthesis, adapted from related indole functionalization protocols, involves:

- Dissolving the 5-bromo-2-methylindole precursor in an aprotic solvent such as acetonitrile.

- Adding ethyl bromoacetate or a suitable esterification reagent.

- Stirring the mixture at room temperature or slightly elevated temperatures (e.g., 70 °C) for 12–24 hours.

- Quenching with water and extracting with ethyl acetate.

- Drying the organic layer over anhydrous sodium sulfate.

- Removing the solvent under reduced pressure.

- Purifying the residue by column chromatography on silica gel using hexane/ethyl acetate solvent systems.

This approach yields Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate as a yellow solid with moderate to good yields (typically 40–70%) depending on reaction scale and conditions.

Data Table: Preparation Parameters and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | THF or Acetonitrile | 0–25 °C | 1–4 hours | 60–80 | Controlled addition to avoid dibromination |

| Esterification | Ethyl bromoacetate or acid + ethanol + acid catalyst | Acetonitrile or ethanol | RT to 70 °C | 12–24 hours | 50–70 | Stirring under inert atmosphere recommended |

| Reduction (if needed) | LAH, SDMA, TBLAH, or DIBALH | THF, MTBE, or 2-MeTHF | Reflux or RT | Several hours | Variable | Careful quenching and workup required |

| Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | - | - | Use gradient elution for best separation |

Research Findings and Notes

- The choice of reducing agent and solvent significantly influences the reaction time and yield. For example, SDMA and DIBALH are preferred for their selectivity and milder reaction conditions compared to LAH, which requires longer reflux times and more rigorous workup.

- The use of aprotic solvents such as THF and MTBE is crucial for maintaining the stability of intermediates and ensuring high purity of the final product.

- Purification by silica gel chromatography using mixed solvent systems (e.g., hexane/ethyl acetate) is effective for isolating the target compound from side products and unreacted starting materials.

- Stock solution preparation for biological or analytical applications involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo studies.

化学反应分析

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization (e.g., amidation or coupling).

Example Reaction Pathway :

Key Data :

Nucleophilic Substitution at Bromine

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling :

Key Data :

-

Applications : Used to synthesize pyrrolidin-2-ylidene derivatives (e.g., Ethyl (Z)-2-(3-(5-bromo-1H-indol-3-yl)-5-oxopyrrolidin-2-ylidene)acetate) .

Electrophilic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution at positions 4, 6, or 7, with the methyl group at position 2 directing regioselectivity.

Nitration Example :

Key Observations :

-

Regioselectivity : Methyl and bromine substituents deactivate the ring, favoring nitration at position 4 .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging the indole nitrogen and ester group.

Pyrrolidine Formation :

Reaction with ethyl bromoacetate and Zn in THF forms 5-ylidenepyrrolidin-2-one derivatives .

Example :

Key Data :

Functional Group Interconversion

The ester group is amenable to reduction or transesterification.

Reduction to Alcohol :

Conditions :

-

Reducing agent : LiAlH₄ in dry ether.

-

Temperature : 0°C to room temperature.

科学研究应用

Synthetic Chemistry

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate serves as an important intermediate in the synthesis of various complex indole derivatives. Its unique structure enables chemists to modify it further to create novel compounds with potential applications in pharmaceuticals and agrochemicals.

| Synthetic Application | Description |

|---|---|

| Intermediate for Synthesis | Used to produce other indole derivatives with varied biological activities. |

| Reactivity | The bromo group allows for nucleophilic substitutions, facilitating further chemical transformations. |

Research has indicated that this compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties.

Anticancer Activity : Studies have shown that this compound has cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 15–25 |

| A549 (Lung) | 10–20 |

This data suggests that the compound may inhibit cancer cell proliferation while showing lower toxicity towards normal cells.

Antiviral Activity : The compound has demonstrated potential against viral infections, particularly in inhibiting the replication of the hepatitis C virus (HCV). In vitro studies using human liver cell lines have shown promising results:

| Cell Line | Inhibition (%) |

|---|---|

| Huh-7.5 | 75% at 20 μM |

These findings highlight its potential as a therapeutic agent for viral infections.

Antimicrobial Properties : this compound has been tested against various bacterial and fungal strains:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Mild activity |

This antimicrobial activity suggests its utility in developing new treatments for infectious diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound selectively inhibited tumor growth in vitro while sparing normal fibroblast cells, suggesting a favorable therapeutic index.

Case Study 2: Antiviral Mechanism

Research conducted at a prominent virology lab assessed the antiviral efficacy of this compound against HCV. The study elucidated its mechanism of action, which involves disrupting viral replication by inhibiting key enzymes necessary for viral life cycles. These insights pave the way for further development as a potential antiviral drug.

作用机制

The mechanism of action of Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways: It modulates various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Structural Modifications and Key Differences

The following table summarizes critical differences between Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate and its analogs:

Physical and Chemical Properties

- Bromine vs. Methoxy Substitution : Bromine at position 5 (as in the target compound) increases molecular weight and lipophilicity compared to methoxy-substituted analogs (e.g., Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate), which exhibit higher polarity .

- Functional Group Effects : The oxo group in Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate lowers the melting point (amorphous solid) due to reduced crystallinity, whereas formyl-substituted derivatives (e.g., Methyl 2-(5-Bromo-3-formyl-1H-indol-2-yl)acetate) show higher melting points (172–174°C) .

生物活性

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, with the molecular formula C13H14BrNO2 and a molecular weight of approximately 296.16 g/mol, is a brominated indole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique structural features of this compound, particularly the bromination and ester functionality, may enhance its biological activity compared to related compounds.

Chemical Structure and Synthesis

The compound features a brominated indole core, which is characteristic of many biologically active molecules. Various synthetic routes have been developed for its preparation, often involving metal-catalyzed reactions that facilitate the formation of C-C bonds between indole derivatives and other functional groups .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens, suggesting potential therapeutic applications. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

Anticancer Potential

The anticancer activity of this compound has also been a focal point in research. Preliminary investigations have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin polymerization inhibition |

The biological activity of this compound is thought to stem from its interactions with various biological targets. Studies suggest that it may inhibit tubulin polymerization, similar to known anticancer agents like colchicine . Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating antibiotic-resistant infections .

- Cancer Cell Line Studies : In a comparative analysis, this compound was shown to outperform several other indole derivatives in terms of cytotoxicity against multiple cancer cell lines, reinforcing its promise as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous bromo-indole derivatives. Key steps include dissolving intermediates in PEG-400/DMF (2:1 ratio), adding CuI as a catalyst, and stirring for 12 hours. Post-reaction, extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) yield ~50% product . Optimization involves adjusting reaction time, catalyst loading, and solvent ratios. Monitoring via TLC (Rf = 0.30 in ethyl acetate/hexane) ensures reaction progress.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm indole ring substitution patterns and ester functionality.

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ = 427.0757) .

- X-ray crystallography (via SHELXL software) to resolve atomic coordinates and confirm stereochemistry. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Although GHS hazards are not explicitly classified for this compound, general indole derivative precautions apply:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and eye protection.

- Store refrigerated in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Cross-validate experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set).

- For crystallographic discrepancies, refine structures using SHELXL with twin correction algorithms to account for twinning or disorder .

- Use statistical metrics (R-factor, wR2) to assess model accuracy.

Q. What strategies are effective in designing biological activity assays for this indole derivative?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., monoamine oxidases) or receptors (e.g., serotonin receptors) based on structural analogs with reported neuroprotective or antiproliferative activity .

- Assay Design :

- Use cell-based models (e.g., SH-SY5Y neurons) for neuroprotection studies.

- Employ enzymatic inhibition assays (IC50 determination) with fluorogenic substrates.

- Data Interpretation : Compare results to structurally similar compounds (e.g., 5-fluoro-indole derivatives) to establish structure-activity relationships (SAR) .

Q. How can reaction byproducts or decomposition products be identified and mitigated during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS/MS to detect brominated side products or ester hydrolysis artifacts.

- Mitigation Strategies :

- Optimize reaction pH to minimize hydrolysis (neutral to slightly acidic conditions).

- Introduce scavengers (e.g., molecular sieves) to absorb residual water .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify labile functional groups .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Use SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- Perform molecular docking (AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 (COX-2) or 5-HT6 receptors .

- Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。